Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Overview
Description
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is a derivative of sulfonic acid and can be used as an organic reagent . It can be used as a raw material for organic synthesis with styrene derivatives to synthesize 2-arylazo pyridine at low temperature .
Molecular Structure Analysis
The InChI code for Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1
.
Scientific Research Applications
Preparation and reactions of β-trifluoromethyl vinyl sulfonium salt
This crystalline reagent, derived from diphenyl iodonium salt, showcased versatile transformations such as aziridination and vinylation, generating trifluoromethylated compounds with excellent yields (Maeda et al., 2010).
Epoxy-annulations with alpha-amido ketones
Diphenyl vinyl sulfonium salt underwent highly diastereoselective epoxy-annulation reactions with chiral amido-ketones. The process was influenced more by the reagent's chirality than the substrate, enabling kinetic resolution of racemic amido-ketones (Unthank et al., 2008).
Advanced Chemical Reactions
Synthesis of trifluoromethylated cyclopropane derivatives
(E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium triflate was used for double alkylation with active methylene compounds, yielding trifluoromethylated cyclopropane derivatives efficiently. These derivatives underwent further transformations to create complex structures like trifluoromethylated dihydroaminothiophene and aminothiophene (Kasai et al., 2012).
Cyclopropanation of oxindoles
Zinc triflate-mediated cyclopropanation of oxindoles using vinyl diphenyl sulfonium triflate showcased high yields, tolerance to a wide range of functional groups, and potential for late-stage functionalization of complex molecules (Zhou et al., 2017).
Membrane Technology and Conductivity
Sulfonated polyimide/protic ionic liquid composite membranes
The use of ionic liquids with vinyl groups, like 1-vinylimidazolium trifluoromethanesulfonate, in preparing composite membranes significantly enhanced the conductivity of proton exchange membranes. These materials are crucial for applications like fuel cells (Chen et al., 2013).
Safety And Hazards
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is associated with several hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGDBRZMJNKLV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate | |
CAS RN |
247129-88-0 | |
Record name | Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247129-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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